molecular formula C5H12NO2PS B14316960 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione CAS No. 110503-37-2

5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione

Cat. No.: B14316960
CAS No.: 110503-37-2
M. Wt: 181.20 g/mol
InChI Key: VWGNDPLOJFYOCS-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is an organophosphorus compound characterized by its unique structure, which includes an oxazaphospholidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of ethylamine with phosphorus pentasulfide in the presence of methanol. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazaphospholidine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Oxazaphospholidine oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxazaphospholidine derivatives.

Scientific Research Applications

5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-oxide: Similar structure but with an oxide group instead of a thione group.

    5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thiol: Contains a thiol group instead of a thione group.

Uniqueness

5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

110503-37-2

Molecular Formula

C5H12NO2PS

Molecular Weight

181.20 g/mol

IUPAC Name

5-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C5H12NO2PS/c1-3-5-4-6-9(10,7-2)8-5/h5H,3-4H2,1-2H3,(H,6,10)

InChI Key

VWGNDPLOJFYOCS-UHFFFAOYSA-N

Canonical SMILES

CCC1CNP(=S)(O1)OC

Origin of Product

United States

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